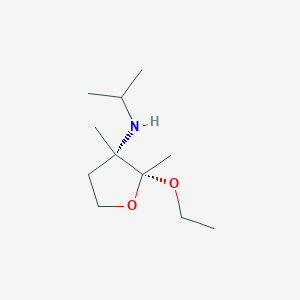
(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine, also known as (R,R)-FMe-EPhedrine, is a chiral amine that has been used in various scientific research applications. This compound is of interest due to its potential use as a building block for the synthesis of other chiral compounds.
Mechanism Of Action
The mechanism of action of (R,R)-FMe-EPhedrine is not well understood. However, it is believed that this compound may act as a chiral auxiliary in various chemical reactions, allowing for the synthesis of other chiral compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (R,R)-FMe-EPhedrine. However, it is believed that this compound may have similar effects to ephedrine, which is a sympathomimetic drug that can stimulate the central nervous system and increase heart rate and blood pressure.
Advantages And Limitations For Lab Experiments
One advantage of using (R,R)-FMe-EPhedrine in lab experiments is its chiral nature, which allows for the synthesis of other chiral compounds. However, one limitation is the limited information available on the biochemical and physiological effects of this compound.
Future Directions
There are several potential future directions for the study of (R,R)-FMe-EPhedrine, including:
1. Further investigation into the mechanism of action of this compound
2. Exploration of the potential use of (R,R)-FMe-EPhedrine in the synthesis of chiral drugs
3. Development of new chiral catalysts for the synthesis of (R,R)-FMe-EPhedrine and other chiral compounds
4. Study of the biochemical and physiological effects of (R,R)-FMe-EPhedrine to better understand its potential uses and limitations in scientific research.
Synthesis Methods
(R,R)-FMe-EPhedrine can be synthesized through a multi-step process involving the reduction of ephedrine to form pseudoephedrine, followed by the resolution of the pseudoephedrine into its enantiomers. The (R,R)-FMe-EPhedrine enantiomer can then be synthesized through the reaction of (R)-2-ethoxy-1-(4-fluorophenyl)propan-2-amine with (S)-3-chloro-2,3-dimethylbutane in the presence of a chiral catalyst.
Scientific Research Applications
(R,R)-FMe-EPhedrine has been used in various scientific research applications, including as a chiral building block for the synthesis of other chiral compounds. This compound has also been studied for its potential use in the synthesis of chiral ligands for asymmetric catalysis. Additionally, (R,R)-FMe-EPhedrine has been studied for its potential use in the synthesis of chiral drugs.
properties
CAS RN |
192324-20-2 |
|---|---|
Product Name |
(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine |
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine |
InChI |
InChI=1S/C11H23NO2/c1-6-13-11(5)10(4,7-8-14-11)12-9(2)3/h9,12H,6-8H2,1-5H3/t10-,11+/m0/s1 |
InChI Key |
JISPIDGVAMQELL-WDEREUQCSA-N |
Isomeric SMILES |
CCO[C@]1([C@@](CCO1)(C)NC(C)C)C |
SMILES |
CCOC1(C(CCO1)(C)NC(C)C)C |
Canonical SMILES |
CCOC1(C(CCO1)(C)NC(C)C)C |
synonyms |
3-Furanamine,2-ethoxytetrahydro-2,3-dimethyl-N-(1-methylethyl)-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)


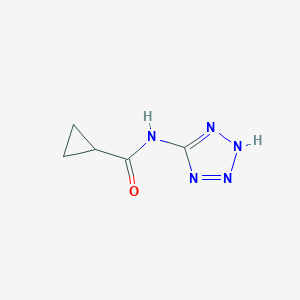



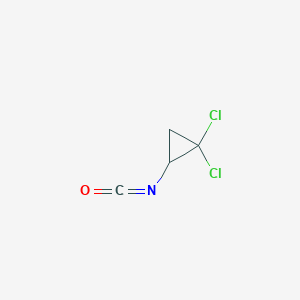

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)
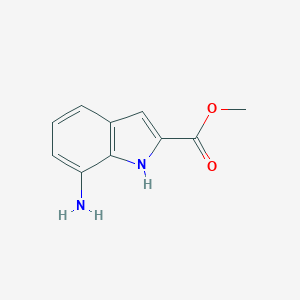
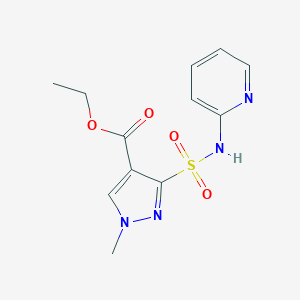

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)